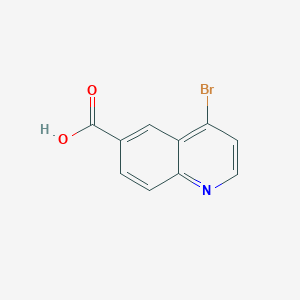

4-Bromoquinoline-6-carboxylic acid

Description

BenchChem offers high-quality 4-Bromoquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDXJSHQARTINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625351 | |

| Record name | 4-Bromoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219763-87-8 | |

| Record name | 4-Bromoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic Acid: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromoquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its potential biological activity, with a focus on its role as a potential inhibitor of dihydroorotate dehydrogenase (DHODH).

Core Properties of 4-Bromoquinoline-6-carboxylic acid

Quantitative data for 4-Bromoquinoline-6-carboxylic acid is not extensively available in the public domain. The following tables summarize the available information and provide estimated values based on the properties of structurally similar compounds.

Chemical and Physical Properties

| Property | Value | Source/Notes |

| CAS Number | 219763-87-8 | [1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][4] |

| Molecular Weight | 252.06 g/mol | [1][4] |

| Appearance | White powder | [5] |

| Melting Point | Not explicitly reported. Isomers like 4-Bromoquinoline have a melting point of 29-34 °C, though the carboxylic acid derivative is expected to be significantly higher. | |

| Boiling Point | Not reported. Likely to decompose at high temperatures. | |

| Solubility | Not explicitly reported. Expected to be soluble in organic solvents like DMSO and DMF, and sparingly soluble in methanol and ethanol. Solubility in aqueous solutions is likely pH-dependent. | |

| pKa | Not explicitly reported. The pKa of the carboxylic acid group is estimated to be in the range of 4-5, typical for aromatic carboxylic acids. |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring system. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). |

| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-185 ppm. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching band around 1700 cm⁻¹. C-O stretching and O-H bending vibrations are also expected.[6][7] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the bromine atom.[8][9] |

Synthesis of 4-Bromoquinoline-6-carboxylic acid

A detailed, multi-step synthesis protocol has been reported, starting from stilbene cyanide and Meldrum's acid.[5]

Experimental Protocol

Step 1: Synthesis of 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione

-

Heat stilbene cyanide (2.00g) with Meldrum's acid (2.56g) at 120°C.

-

To the resulting orange solid, add a mixture of the original ester (2.76g) and ethanol (10ml).

-

Add acetyl chloride to precipitate a powder.

-

Collect the solid by filtration and wash with ethyl acetate to obtain the desired product (3.28g) as a white powder.[5]

Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile

-

In a 250ml flask, heat a mixture of biphenyl (10ml) and diphenyl ether (30ml) to 250°C.

-

Add 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28g).

-

Cool the reaction mixture to 80°C with stirring.

-

Add hexane (100ml) and stir in an ice bath for 0.5 hours.

-

Collect the resulting solid by filtration and wash with hexane to obtain the product (1.86g) as a brown powder.[5]

Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile

-

To a stirred solution of DMF (9ml) at 5-7°C, add phosphorus oxychloride (0.518ml) and stir for 0.5 hours at room temperature.

-

Add 4-hydroxy-6-quinolinecarbonitrile (860mg) and continue stirring at the same temperature for 1 hour.

-

Add 1N sodium hydroxide (18ml) and stir at room temperature for 10 minutes.

-

Filter the mixture and wash the solid with water to obtain a light brown powder.

-

Purify by silica gel column chromatography (eluent: chloroform/methanol = 50:1) to yield the desired compound (800mg) as a pale yellow powder.

Step 4: Synthesis of 4-methoxy-1,6-quinolinecarboxylic acid methyl ester

-

To stirred methanol (50ml) in an ice bath, add 4-chloro-6-quinolinecarbonitrile and concentrated sulfuric acid (5ml).

-

Heat the mixture under reflux for 15 hours.

-

Add an additional portion of concentrated sulfuric acid (10ml) and continue to reflux for another 24 hours.

-

Make the mixture alkaline by adding a solution of sodium bicarbonate in an ice bath.

-

Extract once with chloroform.

-

Wash the organic layer with water and saturated brine, dry with magnesium sulfate, and concentrate under reduced pressure to obtain a white solid.

-

Powderize with IPE to obtain the target compound (910mg) as a white powder.[5]

Step 5: Synthesis of 4-bromo-6-quinolinecarboxylic acid methyl ester

-

To a stirred solution at an ice bath, add a solution of 4-methoxy-1,6-quinolinecarboxylic acid methyl ester (910mg) in DMF (7ml).

-

Add phosphorus tribromide (157ml).

-

Add an additional portion of DMF (7ml) and heat the mixture at 80°C for 3 hours.

-

Add water (50ml) to the reaction solution and collect the precipitate.

-

The precipitate forms a weakly alkaline solution with 1N sodium hydroxide.

-

Purify by silica gel powder chromatography to obtain the desired product (420mg) as a yellow powder.[5]

Step 6: Synthesis of 4-bromoquinoline-6-carboxylic acid

-

Dissolve 4-bromo-6-quinolinecarboxylic acid methyl ester (6.00g) in methanol (60ml) and tetrahydrofuran (40ml).

-

Add 1N sodium hydroxide solution (30ml) at room temperature and stir for 3 hours.

-

Adjust the pH to 4 by adding 1N hydrochloric acid.

-

Extract the resulting solid with water and ethyl ether to obtain 4-bromoquinoline-6-carboxylic acid (4.65g) as a white powder.[5]

Caption: Synthetic pathway for 4-Bromoquinoline-6-carboxylic acid.

Biological Activity and Signaling Pathways

Quinoline-4-carboxylic acid derivatives have been identified as a promising class of inhibitors for the enzyme dihydroorotate dehydrogenase (DHODH).[10][11] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[10] Inhibition of DHODH leads to a depletion of pyrimidines, which in turn halts DNA and RNA synthesis and induces cell cycle arrest.[10]

Mechanism of Action: DHODH Inhibition

The proposed mechanism of action for quinoline-4-carboxylic acid derivatives involves binding to the ubiquinone binding pocket of the DHODH enzyme.[10] The carboxylic acid moiety is crucial for this interaction, as it is thought to form a salt bridge with a key arginine residue (R136) in the active site.[10]

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of 4-Bromoquinoline-6-carboxylic acid on DHODH.

Experimental Protocol: DHODH Enzymatic Assay

The inhibitory activity of compounds like 4-Bromoquinoline-6-carboxylic acid against DHODH can be assessed using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[12]

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10

-

Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compound (4-Bromoquinoline-6-carboxylic acid) dissolved in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCIP.

-

Add the test compound dilutions to the respective wells. Include a DMSO-only control.

-

Add the recombinant human DHODH enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, dihydroorotic acid.

-

Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.

-

The rate of DCIP reduction is proportional to DHODH activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the DHODH enzymatic inhibition assay.

References

- 1. 4-bromoquinoline-6-carboxylic acid | CAS: 219763-87-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 219763-87-8|4-Bromoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 4-bromoquinoline-6-carboxylic acid | 219763-87-8 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. whitman.edu [whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic acid: Structure, Nomenclature, and Synthesis

This technical guide provides a comprehensive overview of 4-Bromoquinoline-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, nomenclature, physicochemical properties, and a detailed synthesis protocol.

Chemical Structure and Nomenclature

4-Bromoquinoline-6-carboxylic acid is a heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted with a bromine atom at the 4th position and a carboxylic acid group at the 6th position.

IUPAC Name: 4-bromoquinoline-6-carboxylic acid[1]

Structure:

Caption: 2D structure of 4-Bromoquinoline-6-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromoquinoline-6-carboxylic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 219763-87-8 | [1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₂ | [2] |

| Molecular Weight | 252.06 g/mol | [2] |

| Appearance | White to light brown powder | [4] |

| Purity | ≥97% | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| SMILES Code | BrC1=CC=NC2=CC=C(C=C12)C(=O)O | [2] |

Synthesis of 4-Bromoquinoline-6-carboxylic acid

The synthesis of 4-Bromoquinoline-6-carboxylic acid is a multi-step process that begins with readily available starting materials. The overall workflow for the synthesis is depicted below.

Caption: Synthetic workflow for 4-Bromoquinoline-6-carboxylic acid.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of 4-Bromoquinoline-6-carboxylic acid.[4]

Step 1: Synthesis of 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione

-

Heat a mixture of stilbene cyanide (2.00 g) and Meldrum's acid (2.56 g) at 120°C.

-

To the resulting orange solid, add a mixture of the original ester (2.76 g) and ethanol (10 ml).

-

Add acetyl chloride to induce precipitation.

-

Collect the resulting powder by filtration and wash with ethyl acetate to obtain the desired product (3.28 g) as a white powder.

Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile

-

In a 250 ml flask, heat a mixture of biphenyl (10 ml) and diphenyl ether (30 ml) to 250°C.

-

Add 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28 g) to the hot solvent mixture.

-

Cool the reaction mixture to 80°C with stirring.

-

Add hexane (100 ml) and continue stirring in an ice bath for 30 minutes.

-

Collect the resulting solid by filtration and wash with hexane to obtain the desired product (1.86 g) as a brown powder.

Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile

-

To a stirred solution of DMF (9 ml) at 5-7°C, add phosphorus oxychloride (0.518 ml).

-

Stir the mixture for 30 minutes at room temperature.

-

Add 4-hydroxy-6-quinolinecarbonitrile (860 mg) and continue stirring at the same temperature for 1 hour.

-

Add 1N sodium hydroxide (18 ml) and stir at room temperature for 10 minutes.

-

Filter the mixture and wash the solid with water to obtain a light brown powder.

-

Purify the crude product using silica gel column chromatography (eluent: chloroform/methanol = 50:1) to yield the desired compound.

Step 4: Synthesis of 4-methoxy-16-quinolinecarboxylic acid methyl ester

-

To a stirred solution of 4-chloro-6-quinolinecarbonitrile in methanol (50 ml) in an ice bath, add concentrated sulfuric acid (5 ml).

-

Heat the mixture under reflux for 15 hours.

-

Add an additional portion of concentrated sulfuric acid (10 ml) and continue to reflux for another 24 hours.

-

Make the mixture alkaline by adding a solution of sodium bicarbonate in an ice bath.

-

Extract the product once with chloroform.

-

Wash the organic layer with water and saturated brine, then dry with magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain a white solid.

-

Powderize the solid with IPE to obtain the target compound (910 mg) as a white powder.

Step 5: Synthesis of 4-bromo-6-quinolinecarboxylic acid methyl ester

-

To a stirred solution of 4-methoxy-16-quinolinecarboxylic acid methyl ester (910 mg) in DMF (7 ml) in an ice bath, add phosphorus tribromide (157 µl).

-

Add an additional portion of DMF (7 ml) and heat the mixture at 80°C for 3 hours.

-

Add water (50 ml) to the reaction solution to precipitate the product.

-

Collect the precipitate, which forms a weakly alkaline solution with 1N sodium hydroxide.

-

Purify the product using silica gel powder chromatography to obtain the desired product (420 mg) as a yellow powder.

Step 6: Synthesis of 4-bromoquinoline-6-carboxylic acid

-

Dissolve 4-bromo-6-quinolinecarboxylic acid methyl ester (6.00 g) in a mixture of methanol (60 ml) and tetrahydrofuran (40 ml).

-

Add 1N sodium hydroxide solution (30 ml) at room temperature and stir for 3 hours.

-

Adjust the pH of the solution to 4 by adding 1N hydrochloric acid.

-

Extract the resulting solid with water and ethyl ether to obtain 4-bromoquinoline-6-carboxylic acid (4.65 g) as a white powder.

Applications in Drug Development

Quinoline carboxylic acids are a well-established class of compounds in medicinal chemistry. Notably, they have been investigated as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).[6] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibition of this pathway can be a therapeutic strategy for diseases characterized by rapid cell growth, such as cancer and autoimmune disorders.

The carboxylic acid moiety of these inhibitors often plays a critical role in binding to the active site of the enzyme, forming key interactions with amino acid residues.[6] While specific signaling pathways directly modulated by 4-Bromoquinoline-6-carboxylic acid are not extensively documented in the public domain, its structural similarity to known DHODH inhibitors suggests its potential as a scaffold for the development of new therapeutic agents targeting this pathway.

Caption: Postulated mechanism of action for 4-Bromoquinoline-6-carboxylic acid.

Safety Information

4-Bromoquinoline-6-carboxylic acid is intended for research and development purposes. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).[1]

References

- 1. 4-bromoquinoline-6-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 2. 219763-87-8|4-Bromoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 4-bromoquinoline-6-carboxylic acid | 219763-87-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic Acid (CAS 219763-87-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinoline-6-carboxylic acid, identified by the CAS number 219763-87-8, is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold found in numerous biologically active compounds. While specific experimental data for this particular compound is limited in publicly available literature, its structural similarity to known enzyme inhibitors suggests its potential as a valuable intermediate for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential biological significance based on the activities of structurally related molecules.

Chemical Properties

| Property | Value | Source |

| CAS Number | 219763-87-8 | Internal Knowledge |

| Molecular Formula | C₁₀H₆BrNO₂ | Internal Knowledge |

| Molecular Weight | 252.06 g/mol | Internal Knowledge |

| Synonyms | 4-bromo-6-quinolinecarboxylic acid | [1] |

| Appearance | White powder | [1] |

Synthesis Protocol

A detailed, multi-step synthesis for 4-Bromoquinoline-6-carboxylic acid has been described.[1] The process involves the construction of the quinoline ring system followed by modifications to achieve the final product.

Experimental Workflow for the Synthesis of 4-Bromoquinoline-6-carboxylic acid

Caption: Synthetic pathway for 4-Bromoquinoline-6-carboxylic acid.

Detailed Experimental Protocol[1]

Step 1: 5-((4-cyanophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione A mixture of 4-aminobenzonitrile (2.00 g) and Meldrum's acid (2.56 g) is heated at 120°C. To the resulting solid, a mixture of triethyl orthoformate (2.76 g) and ethanol (10 ml) is added. Acetyl chloride is then added to precipitate the product, which is collected by filtration and washed with ethyl acetate to yield the desired product (3.28 g) as a white powder.

Step 2: 4-hydroxy-6-quinolinecarbonitrile A mixture of biphenyl (10 ml) and diphenyl ether (30 ml) is heated to 250°C in a 250 ml flask. 5-((4-cyanophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (3.28 g) is added to the hot solvent. The reaction mixture is cooled to 80°C with stirring, and hexane (100 ml) is added. The mixture is further stirred in an ice bath for 30 minutes. The resulting solid is collected by filtration and washed with hexane to obtain the product (1.86 g) as a brown powder.

Step 3: 4-chloro-6-quinolinecarbonitrile To a stirred solution of DMF (9 ml) at 5-7°C, phosphorus oxychloride (0.518 ml) is added, and the mixture is stirred for 30 minutes at room temperature. 4-hydroxy-6-quinolinecarbonitrile (860 mg) is then added, and stirring is continued at the same temperature for 1 hour. 1N sodium hydroxide (18 ml) is added, and the mixture is stirred at room temperature for 10 minutes. The precipitate is filtered, washed with water, and purified by silica gel column chromatography (eluent: chloroform/methanol = 50:1) to yield the desired compound.

Step 4: Methyl 4-chloro-6-quinolinecarboxylate 4-chloro-6-quinolinecarbonitrile is added to stirred methanol (50 ml) in an ice bath, followed by the addition of concentrated sulfuric acid (5 ml). The mixture is heated under reflux for 15 hours. Additional concentrated sulfuric acid (10 ml) is added, and reflux is continued for another 24 hours. The reaction mixture is made alkaline by the addition of a sodium bicarbonate solution in an ice bath and then extracted once with chloroform. The organic layer is washed with water and saturated brine, dried with magnesium sulfate, and concentrated under reduced pressure to obtain a white solid.

Step 5: Methyl 4-bromo-6-quinolinecarboxylate To a stirred solution of methyl 4-chloro-6-quinolinecarboxylate (910 mg) in DMF (7 ml) in an ice bath, phosphorus tribromide (157 µl) is added. More DMF (7 ml) is added, and the mixture is heated at 80°C for 3 hours. Water (50 ml) is added to the reaction solution, and the precipitate is collected. The crude product is purified by silica gel column chromatography to obtain the desired product (420 mg) as a yellow powder.

Step 6: 4-Bromoquinoline-6-carboxylic acid Methyl 4-bromo-6-quinolinecarboxylate (6.00 g) is dissolved in a mixture of methanol (60 ml) and tetrahydrofuran (40 ml). A 1N sodium hydroxide solution (30 ml) is added at room temperature, and the mixture is stirred for 3 hours. The pH is adjusted to 4 by adding 1N hydrochloric acid. The resulting solid is extracted with water and diethyl ether to obtain 4-bromoquinoline-6-carboxylic acid (4.65 g) as a white powder.

Potential Biological Significance

While no direct biological activity data for 4-Bromoquinoline-6-carboxylic acid has been found, the quinoline-4-carboxylic acid scaffold is a key pharmacophore in a class of compounds known to inhibit dihydroorotate dehydrogenase (DHODH).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH an attractive target for the development of anticancer, immunosuppressive, and anti-inflammatory agents.

A study on a series of 4-quinoline carboxylic acids demonstrated potent inhibition of DHODH.[2] The carboxylic acid moiety is critical for binding to the enzyme's active site, where it is proposed to form a salt bridge with a key arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47). The quinoline core itself interacts with a hydrophobic channel in the binding pocket.

Proposed DHODH Inhibition Pathway

Caption: Proposed mechanism of action for 4-bromoquinoline-6-carboxylic acid.

Structure-Activity Relationship (SAR) Insights

Based on the research on related DHODH inhibitors, the following SAR can be inferred for 4-Bromoquinoline-6-carboxylic acid:

-

Carboxylic Acid: Essential for binding to the active site of DHODH.

-

Quinoline Scaffold: Provides a rigid framework for interaction with the hydrophobic pocket of the enzyme.

-

Bromo Substituent at Position 4: The effect of this specific substitution is not known but could influence binding affinity and pharmacokinetic properties.

-

Carboxylic Acid at Position 6: The position of the carboxylic acid on the quinoline ring can significantly impact activity. While the cited research focuses on 4-carboxylic acids, the 6-position may alter the orientation within the binding pocket.

Future Research Directions

4-Bromoquinoline-6-carboxylic acid represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Biological Evaluation: Direct testing of 4-Bromoquinoline-6-carboxylic acid in DHODH enzyme assays and cell-based proliferation assays to confirm its activity.

-

Physicochemical Characterization: Determination of key properties such as melting point, solubility, and pKa.

-

Structural Biology: Co-crystallization of the compound with DHODH to elucidate the precise binding mode.

-

Analogue Synthesis: Using 4-Bromoquinoline-6-carboxylic acid as a scaffold to synthesize a library of derivatives with modifications at the bromine and carboxylic acid positions to explore the SAR and optimize activity.

Disclaimer: This document is intended for research and informational purposes only. The potential biological activities described are based on structurally related compounds and have not been experimentally confirmed for CAS 219763-87-8.

References

Synthesis of 4-Bromoquinoline-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established and potential synthesis pathways for 4-Bromoquinoline-6-carboxylic acid, a key intermediate in pharmaceutical research and development. The following sections provide comprehensive experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate a thorough understanding of the methodologies involved.

Pathway 1: Multi-Step Synthesis from a Phenylamine Derivative

A prominent pathway for the synthesis of 4-Bromoquinoline-6-carboxylic acid involves a multi-step sequence starting from a substituted aniline, proceeding through key quinoline carbonitrile intermediates. This route offers a structured approach to building the target molecule with functionalities introduced in a controlled manner.

Experimental Protocols and Data

Step 1: Synthesis of 5-((4-cyanophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

The initial step involves the condensation of 4-aminobenzonitrile with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and triethyl orthoformate.

-

Experimental Protocol: A mixture of 4-aminobenzonitrile, Meldrum's acid, and triethyl orthoformate is heated, typically under reflux in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried.

| Parameter | Value | Reference |

| Starting Material 1 | 4-aminobenzonitrile | [1] |

| Starting Material 2 | Meldrum's acid | [1] |

| Reagent | Triethyl orthoformate | [1] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 3.5 hours | [1] |

| Product Yield | 99.73% | [1] |

Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile

The intermediate from Step 1 undergoes thermal cyclization to form the quinoline ring system.

-

Experimental Protocol: The 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is added to a high-boiling point solvent, such as diphenyl ether, that has been preheated to a high temperature (e.g., 250 °C). The mixture is stirred at this temperature for a short period. After cooling, a non-polar solvent like hexane is added to precipitate the product, which is then collected by filtration and washed.[2]

| Parameter | Value | Reference |

| Starting Material | 5-((4-cyanophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | [2] |

| Solvent | Biphenyl and Diphenyl ether mixture | [2] |

| Reaction Temperature | 250 °C | [2] |

| Reaction Time | Not specified | [2] |

| Product Yield | Not specified | [2] |

Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile

The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent.

-

Experimental Protocol: To a stirred solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added at a low temperature (5-7 °C). After a short stirring period, 4-hydroxy-6-quinolinecarbonitrile is added, and the mixture is stirred for an hour at the same temperature. The reaction is quenched by the addition of a basic solution (e.g., 1N sodium hydroxide), and the resulting precipitate is filtered, washed with water, and purified by column chromatography.[2]

| Parameter | Value | Reference |

| Starting Material | 4-hydroxy-6-quinolinecarbonitrile (860 mg) | [2] |

| Reagent | Phosphorus oxychloride (0.518 ml) | [2] |

| Solvent | DMF (9 ml) | [2] |

| Reaction Temperature | 5-7 °C | [2] |

| Reaction Time | 1.5 hours | [2] |

| Product Yield | 800 mg (pale yellow powder) | [2] |

Step 4: Synthesis of Methyl 4-methoxyquinoline-6-carboxylate

The nitrile group is hydrolyzed to a carboxylic acid, which is then esterified, and the chloro group is replaced by a methoxy group.

-

Experimental Protocol: 4-chloro-6-quinolinecarbonitrile is added to methanol at ice-bath temperature, followed by the addition of concentrated sulfuric acid. The mixture is heated under reflux for an extended period (e.g., 15 hours), with an additional portion of sulfuric acid added during the reaction. After refluxing for a total of approximately 39 hours, the mixture is cooled and neutralized with a sodium bicarbonate solution. The product is extracted with an organic solvent, washed, dried, and concentrated to yield the methyl ester.[2]

| Parameter | Value | Reference |

| Starting Material | 4-chloro-6-quinolinecarbonitrile | [2] |

| Reagent | Methanol, Concentrated Sulfuric Acid | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 39 hours | [2] |

| Product Yield | 910 mg (white solid) | [2] |

Step 5: Synthesis of Methyl 4-bromoquinoline-6-carboxylate

The methoxy group at the 4-position is replaced by a bromo group.

-

Experimental Protocol: To a solution of methyl 4-methoxyquinoline-6-carboxylate in DMF at ice-bath temperature, phosphorus tribromide is added. The mixture is then heated to 80 °C for 3 hours. After cooling, water is added to precipitate the product, which is then collected and purified by silica gel chromatography.[2]

| Parameter | Value | Reference |

| Starting Material | Methyl 4-methoxyquinoline-6-carboxylate (910 mg) | [2] |

| Reagent | Phosphorus tribromide (157 ml) | [2] |

| Solvent | DMF (7 ml) | [2] |

| Reaction Temperature | 80 °C | [2] |

| Reaction Time | 3 hours | [2] |

| Product Yield | 420 mg (yellow powder) | [2] |

Step 6: Synthesis of 4-Bromoquinoline-6-carboxylic acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Experimental Protocol: Methyl 4-bromoquinoline-6-carboxylate is dissolved in a mixture of methanol and tetrahydrofuran. An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for 3 hours. The pH is then adjusted to 4 with hydrochloric acid, and the resulting solid product is extracted and collected.[2]

| Parameter | Value | Reference |

| Starting Material | Methyl 4-bromoquinoline-6-carboxylate (6.00 g) | [2] |

| Reagent | 1N Sodium hydroxide solution, 1N Hydrochloric acid | [2] |

| Solvent | Methanol and Tetrahydrofuran | [2] |

| Reaction Temperature | Room temperature | [2] |

| Reaction Time | 3 hours | [2] |

| Product Yield | 4.65 g (white powder) | [2] |

Synthesis Pathway Diagram

Pathway 2: Synthesis via Gould-Jacobs Reaction and Subsequent Transformations

An alternative and well-established method for the formation of the quinoline core is the Gould-Jacobs reaction. This pathway can be adapted to synthesize the desired product by starting with an appropriately substituted aniline.

Conceptual Steps

-

Gould-Jacobs Reaction: 4-aminobenzoic acid (or its ester derivative) reacts with diethyl ethoxymethylenemalonate to form an intermediate which then undergoes thermal cyclization to yield 4-hydroxyquinoline-6-carboxylic acid (or its ester). The Gould-Jacobs reaction is a series of reactions that begins with the condensation of an aniline with an alkoxy methylenemalonic ester, followed by cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[3][4] Saponification and decarboxylation can then yield the 4-hydroxyquinoline.[3][4]

-

Bromination: The 4-hydroxy group is then converted to the 4-bromo group. This can be achieved using a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).

Synthesis Pathway Diagram

While the first pathway provides a more detailed, step-by-step experimental guide based on available literature, the second pathway represents a robust and classical alternative for the construction of the quinoline scaffold, which can be tailored for the synthesis of the target molecule. Both pathways offer viable routes for the production of 4-Bromoquinoline-6-carboxylic acid for research and development purposes.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-6-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-bromo-6-quinolinecarboxylic acid, a key intermediate in pharmaceutical research and development. The following sections detail the necessary starting materials, experimental protocols, and quantitative data associated with the most viable synthetic pathways.

Route 1: Multi-step Synthesis from 4-cyanobenzaldehyde and Meldrum's Acid

This synthetic pathway offers a well-documented approach to 4-bromo-6-quinolinecarboxylic acid, proceeding through several key intermediates.

Quantitative Data Summary

| Step | Starting Material(s) | Key Reagents/Solvents | Product | Yield (%) |

| 1 | Stilbene cyanide, Meldrum's acid | Ethanol, Acetyl chloride | 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione | Not explicitly stated, but the product is used in the next step. |

| 2 | 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione | Biphenyl, Diphenyl ether, Hexane | 4-hydroxy-6-quinolinecarbonitrile | ~57% |

| 3 | 4-hydroxy-6-quinolinecarbonitrile | Phosphorus oxychloride, DMF | 4-chloro-6-quinolinecarbonitrile | ~93% |

| 4 | 4-chloro-6-quinolinecarbonitrile | Methanol, Concentrated H₂SO₄ | 4-methoxy-6-quinolinecarboxylic acid methyl ester | Not explicitly stated, but the product is used in the next step. |

| 5 | 4-methoxy-6-quinolinecarboxylic acid methyl ester | Phosphorus tribromide, DMF | 4-bromo-6-quinolinecarboxylic acid methyl ester | ~46% |

| 6 | 4-bromo-6-quinolinecarboxylic acid methyl ester | Methanol, Tetrahydrofuran, NaOH, HCl | 4-bromo-6-quinolinecarboxylic acid | ~82% |

Experimental Protocols

Step 1: Synthesis of 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione

A mixture of stilbene cyanide (2.00 g) and Meldrum's acid (2.56 g) is heated at 120°C.[1] To the resulting orange solid, a mixture of the original ester (2.76 g) and ethanol (10 ml) is added. Acetyl chloride is then introduced to precipitate a powder. The solid is collected by filtration and washed with ethyl acetate to yield 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28 g) as a white powder.[1]

Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile

A mixture of biphenyl (10 ml) and diphenyl ether (30 ml) is added to a 250 ml flask and heated to 250°C.[1] To this, 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28 g) is added. The reaction mixture is then cooled to 80°C with stirring. Hexane (100 ml) is added, and the mixture is stirred in an ice bath for 30 minutes. The resulting solid is collected by filtration and washed with hexane to obtain 4-hydroxy-6-quinolinecarbonitrile (1.86 g) as a brown powder.[1]

Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile

To a stirred solution of DMF (9 ml) at 5-7°C, phosphorus oxychloride (0.518 ml) is added, and the mixture is stirred for 30 minutes at room temperature.[1] 4-hydroxy-6-quinolinecarbonitrile (860 mg) is then added, and stirring is continued at the same temperature for 1 hour. A 1N sodium hydroxide solution (18 ml) is added, and the mixture is stirred at room temperature for 10 minutes. The resulting precipitate is filtered, washed with water, to give a light brown powder. This crude product is purified by silica gel column chromatography (eluent: chloroform/methanol = 50:1) to afford 4-chloro-6-quinolinecarbonitrile (800 mg) as a pale yellow powder.[1]

Step 4: Synthesis of 4-methoxy-6-quinolinecarboxylic acid methyl ester

4-chloro-6-quinolinecarbonitrile is added to stirred methanol (50 ml) in an ice bath, followed by the addition of concentrated sulfuric acid (5 ml). The mixture is heated under reflux for 15 hours. An additional portion of concentrated sulfuric acid (10 ml) is added, and the mixture is refluxed for another 24 hours. The reaction mixture is then made alkaline by the addition of a sodium bicarbonate solution in an ice bath and extracted once with chloroform. The organic layer is washed with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield a white solid. The solid is powdered with IPE to give the target compound (910 mg) as a white powder.[1]

Step 5: Synthesis of 4-bromo-6-quinolinecarboxylic acid methyl ester

A solution of 4-methoxy-6-quinolinecarboxylic acid methyl ester (910 mg) in DMF (7 ml) is added to a stirred solution in an ice bath, followed by the addition of phosphorus tribromide (157 µl).[1] An additional 7 ml of DMF is added, and the mixture is heated at 80°C for 3 hours. Water (50 ml) is added to the reaction solution, and the precipitate is collected. The crude product is purified using silica gel powder chromatography to yield 4-bromo-6-quinolinecarboxylic acid methyl ester (420 mg) as a yellow powder.[1]

Step 6: Synthesis of 4-bromo-6-quinolinecarboxylic acid

4-bromo-6-quinolinecarboxylic acid methyl ester (6.00 g) is dissolved in a mixture of methanol (60 ml) and tetrahydrofuran (40 ml).[1] A 1N sodium hydroxide solution (30 ml) is added at room temperature, and the mixture is stirred for 3 hours. The pH is adjusted to 4 by adding 1N hydrochloric acid. The resulting solid is extracted with water and diethyl ether to obtain 4-bromo-6-quinolinecarboxylic acid (4.65 g) as a white powder.[1]

Synthetic Pathway Diagram

Caption: Synthetic route starting from stilbene cyanide and Meldrum's acid.

Route 2: Gould-Jacobs Reaction and Subsequent Transformations

An alternative approach utilizes the Gould-Jacobs reaction, a classic method for quinoline synthesis, starting from 4-bromoaniline. This pathway requires subsequent modifications to achieve the final product.

Conceptual Experimental Protocol

Step 1: Synthesis of 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester

This step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate. The reactants are typically heated together, which first leads to the formation of an anilinomethylenemalonate intermediate. Further heating induces cyclization to form the 4-hydroxyquinoline ring system.

Step 2: Decarboxylation to 6-bromo-4-hydroxyquinoline

The 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.42 g, 20 mmol) is slurried in light mineral oil (250 ml) and heated to 270-295°C for 10-15 minutes. The mixture is allowed to cool, diluted with chloroform, and the precipitated product is filtered and washed with chloroform to yield 6-bromo-4-hydroxyquinoline.

Step 3: Conversion of 4-hydroxy to 4-bromo group

The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. The reaction mixture is typically heated to reflux.[2] The resulting 4-chloro-6-bromoquinoline can then be subjected to a halogen exchange reaction or further transformations. A direct bromination of the 4-hydroxy group can also be explored using reagents like phosphorus tribromide (PBr₃).

Step 4: Introduction of the 6-carboxylic acid group

This step is the most challenging in this proposed route and would likely involve a multi-step sequence. One possibility is the conversion of the 6-bromo group to a carboxylic acid via a Grignard reaction followed by carboxylation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. However, these transformations would need to be carefully optimized to avoid side reactions with the 4-bromo substituent.

Synthetic Pathway Diagram

Caption: Conceptual Gould-Jacobs route to the target molecule.

References

Retrosynthesis of 4-Bromoquinoline-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the retrosynthetic analysis and forward synthesis of 4-bromoquinoline-6-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The document provides a logical framework for the synthesis, detailed experimental protocols for key transformations, and quantitative data to support the described methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-bromoquinoline-6-carboxylic acid suggests several strategic disconnections to identify plausible starting materials. The primary disconnections involve the functional groups at the 4 and 6 positions of the quinoline core.

A logical retrosynthetic pathway is initiated by the disconnection of the carbon-bromine bond at the C4 position and the carboxylic acid group at the C6 position. This leads to a key intermediate, a 4-hydroxyquinoline derivative, which can be synthesized through well-established quinoline ring formation reactions.

Caption: Retrosynthetic analysis of 4-bromoquinoline-6-carboxylic acid.

This retrosynthetic approach identifies 4-aminobenzonitrile and Meldrum's acid as readily available starting materials for the construction of the quinoline core.

Synthetic Strategies and Forward Synthesis

The forward synthesis involves the construction of the quinoline ring system followed by functional group interconversions to yield the target molecule. A common and effective route is the Gould-Jacobs reaction, which involves the condensation of an aniline with a derivative of malonic acid, followed by thermal cyclization.

Synthesis of the Quinoline Core

The initial step is the condensation of 4-aminobenzonitrile with Meldrum's acid and triethyl orthoformate to form an enamine intermediate. This is followed by a thermal cyclization to yield 4-hydroxy-6-quinolinecarbonitrile.

Caption: Forward synthesis workflow for 4-bromoquinoline-6-carboxylic acid.

Functional Group Transformations

Subsequent steps involve the conversion of the 4-hydroxy group to a bromine and hydrolysis of the nitrile at the 6-position to a carboxylic acid. The conversion to the 4-bromo derivative is typically achieved via an intermediate 4-chloro species, which is more readily synthesized from the 4-hydroxyquinoline.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 4-bromoquinoline-6-carboxylic acid.

Synthesis of 4-Hydroxy-6-quinolinecarbonitrile

This procedure is adapted from a known synthesis of related quinoline derivatives.[1]

-

Reaction Setup: A mixture of 4-aminobenzonitrile (1 equivalent) and Meldrum's acid (1.1 equivalents) in triethyl orthoformate (3 equivalents) is heated.

-

Condensation: The reaction mixture is heated to reflux for 2-3 hours to form the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The solvent is removed under reduced pressure, and the resulting residue is added to a high-boiling point solvent such as diphenyl ether. The mixture is then heated to approximately 250 °C for 30-60 minutes to induce thermal cyclization.[1]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried to afford 4-hydroxy-6-quinolinecarbonitrile.

Synthesis of 4-Chloro-6-quinolinecarbonitrile

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard procedure.[1][2]

-

Reaction Setup: 4-Hydroxy-6-quinolinecarbonitrile (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Chlorination: The mixture is heated to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Work-up and Purification: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Synthesis of 4-Bromoquinoline-6-carboxylic Acid

The final steps involve the conversion of the 4-chloro to a 4-bromo derivative and hydrolysis of the nitrile. While a direct bromination of the 4-hydroxy derivative is possible, the chloro intermediate is often used. A Finkelstein-type reaction can be employed for the halogen exchange, followed by hydrolysis. A more direct route from a bromo-ester precursor has also been reported.[1]

-

Esterification and Bromination (Alternative Route): An alternative approach involves the esterification of a precursor acid followed by bromination. For instance, a 4-methoxy-quinoline carboxylic acid methyl ester can be treated with phosphorus tribromide (PBr₃) in DMF.[1]

-

Hydrolysis: The 4-bromo-6-quinolinecarboxylic acid ester (1 equivalent) is dissolved in a mixture of methanol and tetrahydrofuran. An aqueous solution of sodium hydroxide (e.g., 1N NaOH, 2-3 equivalents) is added, and the mixture is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC).[1]

-

Work-up and Purification: The reaction mixture is acidified with an acid such as 1N HCl to a pH of approximately 4 to precipitate the carboxylic acid. The solid is collected by filtration, washed with water and a non-polar solvent like diethyl ether, and dried to yield 4-bromoquinoline-6-carboxylic acid.[1]

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. These values are compiled from literature reports on similar quinoline syntheses and may vary based on reaction scale and specific conditions.

| Step | Product | Typical Yield (%) | Reference |

| Condensation & Cyclization | 4-Hydroxy-6-quinolinecarbonitrile | 50-60 | [1] |

| Chlorination | 4-Chloro-6-quinolinecarbonitrile | 60-70 | [1][2] |

| Hydrolysis of Ester to Carboxylic Acid | 4-Bromoquinoline-6-carboxylic acid | ~78 | [1] |

Note: The yield for the halogen exchange from 4-chloro to 4-bromo is not explicitly stated in the provided context and can be variable. The provided yield for the final product is from a hydrolysis step of a bromo-ester precursor.[1]

Conclusion

The retrosynthetic analysis presented provides a clear and logical pathway for the synthesis of 4-bromoquinoline-6-carboxylic acid from simple, commercially available starting materials. The forward synthesis, based on established methodologies for quinoline construction and functional group manipulation, offers a reliable route to this important pharmaceutical intermediate. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromoquinoline-6-carboxylic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and therapeutic potential. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Quinoline carboxylic acids are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Among these, the 4-bromoquinoline-6-carboxylic acid scaffold serves as a crucial intermediate and a key pharmacophore in the development of novel therapeutic agents. The presence of the bromine atom at the 4-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. This guide will delve into the synthetic strategies employed to access these molecules, their interactions with various biological targets, and the experimental protocols utilized to evaluate their efficacy.

Synthesis of 4-Bromoquinoline-6-carboxylic Acid and Derivatives

The synthesis of 4-bromoquinoline-6-carboxylic acid and its analogs can be achieved through various multi-step synthetic routes. A common strategy involves the construction of the quinoline core followed by functional group manipulations.

General Synthetic Pathway for 4-Bromoquinoline-6-carboxylic Acid

A representative synthesis of 4-bromoquinoline-6-carboxylic acid is outlined below, starting from more readily available precursors.[1]

Step 1: Synthesis of 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione Stilbene cyanide is heated with Meldrum's acid. An ethanolic solution of the original ester is added to the resulting solid, followed by acetyl chloride to yield the desired product.[1]

Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile The product from Step 1 is added to a heated mixture of biphenyl and diphenyl ether. After cooling, hexane is added, and the resulting solid is collected.[1]

Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile Phosphorus oxychloride is added to a solution of 4-hydroxy-6-quinolinecarbonitrile in DMF. The product is obtained after neutralization and purification.[1]

Step 4: Synthesis of 4-methoxy-1,6-quinolinecarboxylic acid methyl ester The 4-chloro-6-quinolinecarbonitrile is treated with concentrated sulfuric acid in methanol under reflux.[1]

Step 5: Synthesis of 4-bromo-6-quinolinecarboxylic acid methyl ester The methoxy ester is treated with phosphorus tribromide in DMF.[1]

Step 6: Synthesis of 4-bromoquinoline-6-carboxylic acid The methyl ester is hydrolyzed using sodium hydroxide in a mixture of methanol and tetrahydrofuran, followed by acidification to yield the final product.[1]

Experimental Workflow for Synthesis

The general workflow for the synthesis and purification of 4-bromoquinoline-6-carboxylic acid derivatives is depicted below.

Caption: General workflow for the synthesis and characterization of quinoline derivatives.

Biological Activities and Therapeutic Targets

Derivatives of 4-bromoquinoline-6-carboxylic acid have been investigated for a range of biological activities, demonstrating their potential as inhibitors of various enzymes and modulators of signaling pathways implicated in diseases such as cancer and inflammation.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant area of research has focused on 4-quinoline carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can deplete the pyrimidine pool, thereby halting the proliferation of rapidly dividing cells like cancer cells.

Quantitative Data on DHODH Inhibition

| Compound | R1 | R2 | DHODH IC50 (µM) | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) |

| 3 | - | - | 0.250 ± 0.11 | - | - |

| 41 | F | CH3 | 0.00971 ± 0.0014 | - | - |

| 43 | F | - | 0.0262 ± 0.0018 | 1.98 ± 1.3 | 6.57 ± 5.0 |

| 46 | N (in naphthyridine) | - | 0.0283 ± 0.0033 | - | - |

Data extracted from a study on 4-quinoline carboxylic acids as DHODH inhibitors.[2][3]

Experimental Protocol: DHODH Enzyme Assay

A common method for evaluating DHODH inhibition involves a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

-

Reagents: Human DHODH enzyme, L-dihydroorotic acid (substrate), 2,6-dichloroindophenol (DCIP) as an electron acceptor, coenzyme Q10, reaction buffer (e.g., Tris-HCl with detergent).

-

Procedure:

-

The enzyme is pre-incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate, L-dihydroorotic acid.

-

The reduction of DCIP is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Sirtuin 3 (SIRT3) Inhibition

Certain derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase that plays a role in metabolism and cancer.

Quantitative Data on SIRT3 Inhibition

| Compound | Description | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) |

| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | 7.2 | 32.6 | 33.5 |

| Nicotinamide | Positive Control | 39.1 | - | - |

Data from a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives.[4][5][6][7][8]

Experimental Protocol: SIRT3 Inhibition Assay

A typical SIRT3 inhibition assay is a fluorescence-based method.

-

Reagents: Recombinant human SIRT3 enzyme, a fluorogenic acetylated peptide substrate, NAD+, and a developer solution.

-

Procedure:

-

The SIRT3 enzyme is incubated with the test compound.

-

NAD+ and the fluorogenic substrate are added to start the deacetylation reaction.

-

After a set incubation period, the developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

The fluorescence is measured, and the IC50 values are determined.

-

P2X7 Receptor Antagonism

Quinoline-6-carboxamide derivatives have shown potential as antagonists of the P2X7 receptor, an ion channel involved in inflammation and cancer.

Quantitative Data on P2X7R Antagonism

| Compound | Description | P2X7R IC50 (µM) |

| 2e | 4-fluoro analog | 0.624 |

| 2f | 4-iodo analog | 0.566 |

| 2g | 4-chloro analog | 0.813 |

| Suramin | Standard | - |

Data for quinoline-6-carboxamide benzenesulfonates.[9]

Experimental Protocol: P2X7R Antagonist Assay (Ca2+ Mobilization)

-

Cell Line: A cell line overexpressing the human P2X7 receptor (e.g., h-P2X7R-MCF-7).

-

Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a P2X7R agonist (e.g., Bz-ATP), and the test compounds.

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

The cells are then incubated with the test compounds.

-

The P2X7R agonist is added to stimulate calcium influx.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.

-

The inhibitory effect of the compounds is determined by the reduction in the agonist-induced calcium signal.

-

Signaling Pathways

The therapeutic effects of 4-bromoquinoline-6-carboxylic acid derivatives are often linked to their ability to modulate key cellular signaling pathways.

p53/Bax-Dependent Apoptosis

Some quinoline derivatives have been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein and the pro-apoptotic protein Bax.

Caption: Simplified p53/Bax-mediated apoptosis pathway induced by quinoline derivatives.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often aberrantly activated in cancer, promoting cell proliferation and survival. Certain quinoline derivatives may exert their anticancer effects by inhibiting this pathway.

Caption: Inhibition of the STAT3 signaling pathway by quinoline derivatives.

Conclusion

4-Bromoquinoline-6-carboxylic acid and its derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their synthetic accessibility allows for extensive structural modifications, facilitating the optimization of their activity against a range of biological targets. The data and protocols presented in this guide are intended to support further research and development in this exciting area of medicinal chemistry. Future work will likely focus on enhancing the potency and selectivity of these compounds, as well as elucidating their mechanisms of action in greater detail to pave the way for their clinical application.

References

- 1. Page loading... [guidechem.com]

- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STAT3 signaling pathway [pfocr.wikipathways.org]

An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic acid

This technical guide provides a comprehensive review of the available scientific literature on 4-Bromoquinoline-6-carboxylic acid, a key intermediate in the synthesis of pharmacologically active molecules. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, presenting data on its synthesis, chemical properties, and known applications.

Chemical Properties and Data

4-Bromoquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol . Its structure consists of a quinoline core brominated at the 4-position and featuring a carboxylic acid group at the 6-position.

Table 1: Physicochemical Properties of 4-Bromoquinoline-6-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 252.06 | --INVALID-LINK-- |

| CAS Number | 219763-87-8 | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Storage | Room temperature | --INVALID-LINK-- |

Table 2: Predicted Spectroscopic Data for 4-Bromoquinoline-6-carboxylic acid

| Spectroscopy | Expected Peaks and Characteristics |

| ¹H NMR | Aromatic protons on the quinoline ring are expected in the δ 7.5-9.0 ppm range. The carboxylic acid proton will likely appear as a broad singlet downfield, typically >10 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. The carbonyl carbon of the carboxylic acid is anticipated around δ 165-185 ppm. |

| IR (Infrared) | A broad O-H stretch for the carboxylic acid is expected from 2500-3300 cm⁻¹. A strong C=O stretch should appear between 1680-1710 cm⁻¹ (characteristic for aromatic carboxylic acids). C=C and C=N stretching of the quinoline ring are expected in the 1450-1600 cm⁻¹ region. A C-Br stretch will be observed at lower wavenumbers. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ and/or [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and bromine-containing fragments. |

Synthesis of 4-Bromoquinoline-6-carboxylic acid

The synthesis of 4-Bromoquinoline-6-carboxylic acid is a multi-step process, with several variations reported in the literature. A common pathway involves the construction of the quinoline ring system followed by functional group manipulations.

Experimental Workflow for Synthesis

Caption: Synthetic pathway for 4-Bromoquinoline-6-carboxylic acid.

Detailed Experimental Protocols

Step 1: 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione Stilbene cyanide (2.00g) is heated with Meldrum's acid (2.56g) at 120°C. To the resulting orange solid, a mixture of the original ester (2.76g) and ethanol (10ml) is added. Acetyl chloride is then added to precipitate a powder, which is collected by filtration and washed with ethyl acetate to yield the desired product (3.28g) as a white powder.[1]

Step 2: 4-hydroxy-6-quinolinecarbonitrile A mixture of biphenyl (10ml) and diphenyl ether (30ml) is heated to 250°C in a 250ml flask. 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28g) is added to the hot mixture. The reaction is then cooled to 80°C with stirring, and hexane (100ml) is added. The mixture is stirred in an ice bath for 30 minutes. The resulting solid is collected by filtration and washed with hexane to obtain the product (1.86g) as a brown powder.[1]

Step 3: 4-chloro-6-quinolinecarbonitrile To a stirred solution of DMF (9ml) at 5-7°C, phosphorus oxychloride (0.518ml) is added, and the mixture is stirred for 30 minutes at room temperature. 4-hydroxy-6-quinolinecarbonitrile (860mg) is then added, and stirring is continued at the same temperature for 1 hour. 1N sodium hydroxide (18ml) is added, and the mixture is stirred at room temperature for 10 minutes. The resulting solid is filtered, washed with water, and purified by silica gel column chromatography (eluent: chloroform/methanol = 50:1) to yield the desired compound (800mg) as a pale yellow powder.[1]

Step 4: 4-methoxy-6-quinolinecarboxylic acid methyl ester 4-chloro-6-quinolinecarbonitrile is added to stirred methanol (50ml) in an ice bath, followed by the addition of concentrated sulfuric acid (5ml). The mixture is heated under reflux for 15 hours. An additional portion of concentrated sulfuric acid (10ml) is added, and reflux is continued for another 24 hours. The mixture is then made alkaline with a sodium bicarbonate solution in an ice bath and extracted with chloroform. The organic layer is washed with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting white solid is powdered with IPE to obtain the target compound (910mg).[1]

Step 5: 4-bromo-6-quinolinecarboxylic acid methyl ester To a stirred solution of 4-methoxy-6-quinolinecarboxylic acid methyl ester (910mg) in DMF (7ml) in an ice bath, phosphorus tribromide (157µl) is added. The mixture is heated at 80°C for 3 hours. Water (50ml) is added to the reaction solution, and the precipitate is collected. The crude product is purified by silica gel powder chromatography to yield the desired product (420mg) as a yellow powder.[1]

Step 6: 4-Bromoquinoline-6-carboxylic acid 4-bromo-6-quinolinecarboxylic acid methyl ester (6.00g) is dissolved in a mixture of methanol (60ml) and tetrahydrofuran (40ml). A 1N sodium hydroxide solution (30ml) is added at room temperature, and the mixture is stirred for 3 hours. The pH is adjusted to 4 with 1N hydrochloric acid. The resulting solid is extracted with water and ethyl ether to obtain 4-bromoquinoline-6-carboxylic acid (4.65g) as a white powder.[1]

Biological Activity and Applications

The primary reported application of 4-Bromoquinoline-6-carboxylic acid is as a key intermediate in the synthesis of the potent PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) inhibitor, GSK2126458. This indicates that 4-Bromoquinoline-6-carboxylic acid itself is not the biologically active entity but rather a structural precursor.

While no direct biological activity data for 4-Bromoquinoline-6-carboxylic acid has been found, the broader class of 4-quinoline carboxylic acid derivatives has been investigated for various therapeutic applications. For instance, certain derivatives have been synthesized and evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for anticancer and anti-inflammatory drugs.[2] This suggests that derivatives of 4-Bromoquinoline-6-carboxylic acid could potentially be explored for similar activities.

Logical Relationship in Drug Synthesis

Caption: Role as a synthetic intermediate.

Conclusion

4-Bromoquinoline-6-carboxylic acid is a valuable synthetic intermediate, particularly in the preparation of complex pharmaceutical agents like GSK2126458. While detailed experimental spectroscopic data for this specific compound is not widely published, its synthesis is documented through a multi-step process. The broader class of quinoline carboxylic acids shows promise in various therapeutic areas, suggesting that derivatives of 4-Bromoquinoline-6-carboxylic acid could be of interest for future drug discovery efforts. This guide provides a foundational understanding of the chemistry and applications of this compound, intended to support further research and development.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-Bromoquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the primary synthetic pathways for 4-bromoquinoline-6-carboxylic acid, a significant building block in medicinal chemistry. The focus is on the key intermediates, their preparation, and the critical reaction parameters that influence the overall efficiency of the synthesis. This document offers comprehensive experimental protocols, comparative data, and visual representations of the synthetic routes to aid researchers in their drug discovery and development endeavors.

Introduction

4-Bromoquinoline-6-carboxylic acid is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutics. The synthesis of this molecule can be approached through several routes, each with its own set of key intermediates and reaction conditions. This guide will focus on two prominent synthetic strategies: one commencing from p-toluidine and another starting with the construction of the quinoline core from aniline derivatives.

Synthetic Pathway 1: From p-Toluidine via 6-Bromoquinoline

One common approach to synthesizing 4-bromoquinoline-6-carboxylic acid begins with the readily available starting material, p-toluidine. This pathway involves the initial construction of a substituted aniline, followed by the formation of the quinoline ring system and subsequent functional group manipulations.

Key Intermediates and Reaction Sequence

The key intermediates in this pathway include 2-bromo-4-methylaniline, 6-bromoquinoline, and 6-bromoquinoline-4-carboxylic acid, which is then brominated to the final product.

Caption: Synthetic pathway starting from p-toluidine.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylaniline

This precursor is synthesized from p-toluidine in a three-stage process involving acetylation, bromination, and hydrolysis.[1]

-

a) Acetylation of p-Toluidine: A mixture of p-toluidine, glacial acetic acid, and acetic anhydride is refluxed for 2.5-3.0 hours.

-

b) Bromination of N-(4-methylphenyl)acetamide: The reaction mixture is cooled, and bromine is added dropwise while maintaining the temperature at 50-55°C. The mixture is then poured into a sodium sulfite solution to precipitate N-(2-bromo-4-methylphenyl)acetamide.[1]

-

c) Hydrolysis to 2-Bromo-4-methylaniline: The N-(2-bromo-4-methylphenyl)acetamide is hydrolyzed using a strong acid, such as hydrochloric acid, followed by neutralization with a base like sodium hydroxide to yield 2-bromo-4-methylaniline.[1]

Step 2: Synthesis of 6-Bromoquinoline (Skraup Synthesis)

6-Bromoquinoline is prepared from 2-bromo-4-methylaniline via the Skraup reaction.

-

A mixture of 2-bromo-4-methylaniline, glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., the aniline itself or arsenic pentoxide) is heated. The reaction is typically vigorous and requires careful temperature control. The reaction mixture is then worked up by neutralization and purification to yield 6-bromoquinoline.

Step 3: Synthesis of 4-Bromoquinoline-6-carboxylic acid

-

The conversion of 6-bromoquinoline to 4-bromoquinoline-6-carboxylic acid involves oxidation of the methyl group to a carboxylic acid and subsequent bromination at the 4-position. This can be a multi-step process requiring specific oxidizing and brominating agents.

Quantitative Data

| Step No. | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | Acetylation, Bromination, Hydrolysis | p-Toluidine | 2-Bromo-4-methylaniline | Acetic anhydride, Bromine, HCl, NaOH | Reflux, 50-55°C | ~55 |

| 2 | Skraup Synthesis | 2-Bromo-4-methylaniline | 6-Bromoquinoline | Glycerol, H₂SO₄, Oxidizing agent | Heating | Variable |

Synthetic Pathway 2: Building the Quinoline Core

An alternative strategy involves the initial construction of a substituted quinoline core, followed by functional group interconversions to arrive at the target molecule. This pathway often provides a more direct route to the quinoline-6-carboxylic acid backbone.

Key Intermediates and Reaction Sequence

Key intermediates in this pathway include 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, 6-bromoquinolin-4-ol, and 6-bromo-4-chloroquinoline.

Caption: Synthesis via quinoline core construction.

Experimental Protocols

Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

4-Bromoaniline is condensed with Meldrum's acid and triethyl orthoformate. The mixture is typically heated in a solvent such as ethanol.

Step 2: Synthesis of 6-Bromoquinolin-4-ol

-

The intermediate from the previous step undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to yield 6-bromoquinolin-4-ol.

Step 3: Synthesis of 6-Bromo-4-chloroquinoline

-

6-Bromoquinolin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to produce 6-bromo-4-chloroquinoline.[2] The reaction is typically run at reflux, and the product is isolated by pouring the reaction mixture into ice water and neutralizing.[2]

Step 4: Conversion to 4-Bromoquinoline-6-carboxylic acid

-

This final stage involves several transformations. The 6-bromo group can be converted to a carboxylic acid via various methods, such as cyanation followed by hydrolysis. The 4-chloro group is then replaced by a bromo group, for instance, by treatment with hydrobromic acid or a suitable bromine source. A direct conversion from 4-chloro-6-quinolinecarbonitrile involves hydrolysis of the nitrile to a carboxylic acid, followed by replacement of the chloro group with a bromo group.

Quantitative Data

| Step No. | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | Condensation | 4-Bromoaniline | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Meldrum's Acid, Triethyl orthoformate | Ethanol, Reflux | High |

| 2 | Cyclization | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 6-Bromoquinolin-4-ol | Diphenyl ether | High Temperature | Moderate |

| 3 | Chlorination | 6-Bromoquinolin-4-ol | 6-Bromo-4-chloroquinoline | POCl₃, DMF (cat.) | Reflux | 81-93[3] |

Conclusion

The synthesis of 4-bromoquinoline-6-carboxylic acid can be effectively achieved through multiple synthetic routes, with the choice of pathway often depending on the availability of starting materials, desired scale, and safety considerations. The two routes presented in this guide highlight common strategies and key intermediates. For researchers, a thorough understanding of these pathways, including the detailed experimental protocols and expected yields, is essential for the successful and efficient production of this important synthetic building block. The provided diagrams and data tables serve as a valuable resource for planning and executing the synthesis of 4-bromoquinoline-6-carboxylic acid and its derivatives in a drug discovery and development context.

References

A Comprehensive Technical Guide on the Physical Characteristics of 4-Bromoquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical characteristics of 4-Bromoquinoline-6-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The document collates available data on its molecular properties, spectral characteristics, and general experimental protocols for characterization, designed to support research and development activities.

Core Physical and Chemical Properties

4-Bromoquinoline-6-carboxylic acid, with the CAS number 219763-87-8, is a heterocyclic compound.[2][3] Its structure consists of a quinoline core, substituted with a bromine atom at the 4th position and a carboxylic acid group at the 6th position.

Data Summary

A summary of the key quantitative data for 4-Bromoquinoline-6-carboxylic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | [3] |

| Molecular Weight | 252.06 g/mol | [3] |

| Appearance | White Powder | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

| SMILES Code | BrC1=CC=NC2=CC=C(C=C12)C(=O)O | [3] |

| InChI Key | Information not available in search results | |

| Melting Point | Information not available in search results | |

| Boiling Point | Information not available in search results | |

| Solubility | Information not available in search results |

Experimental Protocols and Characterization

The characterization of 4-Bromoquinoline-6-carboxylic acid involves a series of analytical techniques to confirm its identity, purity, and structure. A general workflow for such a characterization is depicted below.